Napamezole

Übersicht

Beschreibung

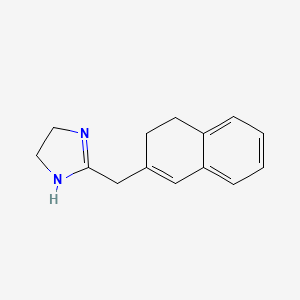

Napamezol ist ein niedermolekulares Medikament, das als Alpha-2-adrenerger Rezeptor-Antagonist und selektiver Inhibitor der Monoamin-Wiederaufnahme bekannt ist. Es wurde für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Angststörungen und schwerer depressiver Störung untersucht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Napamezol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Naphthalenmethanol mit Imidazol in Gegenwart eines geeigneten Katalysators umfasst. Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen der Reaktanten unter Rückfluss in einem geeigneten Lösungsmittel .

Industrielle Produktionsmethoden: Die industrielle Produktion von Napamezol beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Das Verfahren ist so konzipiert, dass Abfall minimiert und Produktionskosten reduziert werden .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Napamezole can be synthesized through a multi-step process involving the reaction of 2-naphthalenemethanol with imidazole in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process is designed to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Napamezol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Napamezol kann oxidiert werden, um entsprechende Naphthalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können Napamezol in seine reduzierten Formen umwandeln.

Substitution: Napamezol kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile.

Wichtigste gebildete Produkte:

Oxidation: Naphthalinderivate.

Reduktion: Reduzierte Formen von Napamezol.

Substitution: Verschiedene substituierte Napamezolderivate.

Wissenschaftliche Forschungsanwendungen

Napamezol wurde ausgiebig für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Reagenz in der organischen Synthese und als Referenzverbindung in der analytischen Chemie verwendet.

Biologie: Wird für seine Auswirkungen auf Neurotransmittersysteme und sein Potenzial als Forschungswerkzeug in der Neuropharmakologie untersucht.

Medizin: Wird für sein therapeutisches Potenzial bei der Behandlung von Angststörungen, schwerer depressiver Störung und anderen neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Standard in der Qualitätskontrolle eingesetzt.

5. Wirkmechanismus

Napamezol entfaltet seine Wirkungen durch Antagonisierung von Alpha-2-adrenergen Rezeptoren, was zu einer erhöhten Freisetzung von Noradrenalin und Serotonin führt. Dieser Mechanismus wird angenommen, dass er zu seinen anxiolytischen und antidepressiven Wirkungen beiträgt. Die molekularen Zielstrukturen sind Alpha-2-adrenerge Rezeptoren und Monoamintransporter, die an der Wiederaufnahme von Neurotransmittern beteiligt sind .

Wirkmechanismus

Napamezole exerts its effects by antagonizing alpha-2 adrenergic receptors, which leads to an increase in the release of norepinephrine and serotonin. This mechanism is believed to contribute to its anxiolytic and antidepressant effects. The molecular targets include alpha-2 adrenergic receptors and monoamine transporters, which are involved in the re-uptake of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Napamezol ist einzigartig in seiner Doppelfunktion als Alpha-2-adrenerger Rezeptor-Antagonist und Monoamin-Wiederaufnahmehemmer. Ähnliche Verbindungen umfassen:

Phentolamin: Ein Alpha-adrenerger Antagonist mit breiterer Aktivität.

Idazoxan: Ein selektiver Alpha-2-adrenerger Rezeptor-Antagonist.

Yohimbin: Ein Alpha-2-adrenerger Rezeptor-Antagonist mit zusätzlichen Wirkungen auf andere Rezeptorsysteme.

Die Kombination aus Rezeptor-Antagonismus und Wiederaufnahmehemmung unterscheidet Napamezol von diesen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

2-(3,4-dihydronaphthalen-2-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-13-9-11(5-6-12(13)3-1)10-14-15-7-8-16-14/h1-4,9H,5-8,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETRBJOSGIDJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C21)CC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869081 | |

| Record name | 2-[(3,4-Dihydronaphthalen-2-yl)methyl]-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-14-0 | |

| Record name | Napamezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK4C2D295B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

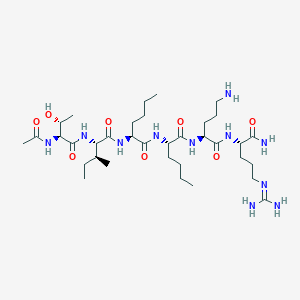

Q1: What is the primary mechanism of action of Napamezole and how does it differ from classical antidepressants?

A: this compound acts as both an α2-adrenergic receptor antagonist and a monoamine re-uptake inhibitor [, , ]. This dual action distinguishes it from classical antidepressants, which typically target either monoamine metabolism (e.g., MAO inhibitors) or monoamine reuptake (e.g., tricyclic antidepressants) []. By blocking α2-adrenergic receptors, this compound may counteract the inhibitory effects of noradrenaline at presynaptic auto- and heteroreceptors, potentially leading to faster onset of antidepressant effects compared to traditional therapies [].

Q2: How does the structure of this compound contribute to its α2-adrenergic receptor antagonist activity and monoamine reuptake inhibition?

A: While the provided papers don't delve into the specific binding interactions, they do highlight structure-activity relationships. Studies on derivatives and analogs of this compound suggest that the 4,5-dihydro-1H-imidazole moiety and the 3,4-dihydro-2-naphthalenyl)methyl substituent are crucial for its pharmacological profile [, ]. Modifications to these structural elements can significantly impact α2-adrenergic receptor binding affinity and monoamine reuptake inhibition potency and selectivity [].

Q3: What in vivo evidence supports the α2-adrenergic receptor antagonist activity of this compound?

A3: Several in vivo studies confirm the α2-adrenergic receptor antagonist activity of this compound:

- Antagonism of Clonidine-Induced Antinociception: this compound effectively reversed the analgesic effects of clonidine in mice, indicating α2-adrenergic receptor blockade [].

- Enhanced Norepinephrine Turnover: this compound administration led to increased norepinephrine turnover in rat brains, a hallmark of α2-adrenergic receptor antagonism [].

- Modulation of Locus Coeruleus Neuronal Firing: this compound increased the firing rate of locus coeruleus neurons and reversed the suppression induced by clonidine, further demonstrating its α2-adrenergic receptor blocking properties [].

Q4: What are the potential advantages of developing antidepressants with a dual mechanism like this compound?

A4: Combining α2-adrenergic receptor antagonism with monoamine reuptake inhibition in a single molecule like this compound holds several potential advantages for antidepressant therapy:

- Enhanced Efficacy: The dual mechanism could potentially lead to a more pronounced increase in synaptic monoamine levels compared to agents targeting a single mechanism [].

- Faster Onset of Action: By blocking presynaptic α2-adrenergic receptors, this compound might accelerate the therapeutic effect, leading to a shorter time lag for patients to experience symptom relief [].

- Improved Treatment Response: The combined approach might benefit patients who show a suboptimal response to traditional antidepressant monotherapies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)

![7,8-Dimethyl-4,5-dioxo-5,6-dihydro-4h-pyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B1676879.png)